EFdA-TP Tetraammonium Demonstrates 400–3600-Fold Greater Potency Than Comparator NRTI Triphosphates in HIV-1 PBMC Assays
EFdA-TP tetraammonium inhibits HIV-1 replication in activated peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.05 nM (50 pM) [1]. In simultaneous comparator assays under identical conditions, EFdA-TP tetraammonium exhibited an EC50 of 3 nM, compared to 180 nM for AZT-TP, 1,210 nM for lamivudine-TP, 370 nM for emtricitabine-TP, and 14 nM for tenofovir-DP [2]. The quantified difference represents a 60-fold advantage over tenofovir-DP, 123-fold over emtricitabine-TP, and 403-fold over lamivudine-TP [2].
| Evidence Dimension | Antiviral potency (EC50) against wild-type HIV-1 |
|---|---|
| Target Compound Data | 0.05 nM (50 pM) in PBMCs [1]; 3 nM in simultaneous comparator assay [2] |
| Comparator Or Baseline | AZT-TP: 180 nM; Lamivudine-TP: 1,210 nM; Emtricitabine-TP: 370 nM; Tenofovir-DP: 14 nM |
| Quantified Difference | 3 nM vs. 14 nM (Tenofovir-DP) = 4.7-fold; 3 nM vs. 1,210 nM (Lamivudine-TP) = 403-fold; 3 nM vs. 370 nM (Emtricitabine-TP) = 123-fold; 3 nM vs. 180 nM (AZT-TP) = 60-fold |
| Conditions | Activated peripheral blood mononuclear cells (PBMCs); comparator panel tested simultaneously under identical conditions [2] |
Why This Matters
Picomolar potency enables lower dosing and reduced systemic exposure while maintaining antiviral efficacy, critical for minimizing off-target toxicities in long-term treatment and PrEP.
- [1] Michailidis E, Marchand B, Kodama EN, Singh K, Matsuoka M, Kirby KA, et al. Mechanism of inhibition of HIV-1 reverse transcriptase by 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor. J Biol Chem. 2009;284(51):35681-35691. View Source
- [2] Markowitz M, Sarafianos SG. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor. Curr Opin HIV AIDS. 2018;13(4):294-299 (citing reference 6). View Source
